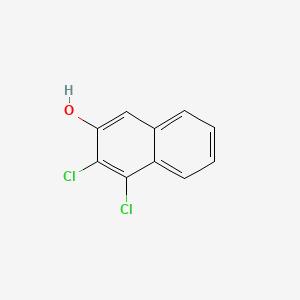

3,4-Dichloro-2-naphthol

Beschreibung

Significance and Context of Halogenated Naphthols in Organic Chemistry Research

Halogenated naphthols are highly valued as versatile intermediates in the realm of organic synthesis. bohrium.com Their utility is significantly enhanced by their participation in a variety of chemical transformations, including radical chemistry and transition metal-catalyzed reactions. bohrium.com For instance, these compounds serve as crucial starting materials for palladium-catalyzed cross-coupling reactions, which are fundamental for constructing complex molecular architectures. bohrium.com

The reactivity of the carbon-halogen bond, along with the influence of the hydroxyl group, makes halogenated naphthols key precursors for the synthesis of a wide array of more complex structures. Research has demonstrated their role in the formation of fused tricyclic systems, substituted naphthalenes, and other polycyclic aromatic hydrocarbons. bohrium.com The development of new and efficient methods for the regioselective synthesis of polysubstituted naphthalene (B1677914) derivatives, including halogenated naphthols, continues to be an active area of research due to their importance in the chemical and pharmaceutical industries. bohrium.com

Furthermore, studies have explored the dearomatization of halogenated naphthols, a process that converts these flat, aromatic compounds into three-dimensional cyclic structures. researchgate.net This transformation is of significant interest for generating novel molecular scaffolds with potential applications in materials science and drug discovery. The ability of β-naphthols to undergo various chemical reactions at the α-position, such as halogenation, alkylation, and amination, allows for the construction of structurally diverse derivatives with a range of potential biological activities.

Research Gaps and Future Directions in 3,4-Dichloro-2-naphthol Studies

Despite the broad interest in halogenated naphthols, a thorough review of the scientific literature reveals a significant research gap concerning the specific isomer 3,4-Dichloro-2-naphthol . While numerous studies focus on other dichlorinated isomers, such as 2,4-dichloro-1-naphthol, or the general synthesis of chloro-naphthols, detailed investigations into the synthesis, properties, and applications of 3,4-Dichloro-2-naphthol are conspicuously limited.

The primary research gap is the lack of established and optimized synthetic protocols specifically for 3,4-Dichloro-2-naphthol. While general methods for the chlorination of 2-naphthol (B1666908) exist, the specific conditions required to achieve the 3,4-dichloro substitution pattern regioselectively have not been extensively documented. bohrium.combeilstein-journals.org

Future research should, therefore, be directed towards the following areas:

Development of Synthetic Methodologies: A key focus should be on establishing efficient and regioselective synthetic routes to obtain 3,4-Dichloro-2-naphthol in high purity and yield. This could involve the direct chlorination of 2-naphthol under various conditions or a multi-step synthesis from other naphthalene derivatives.

Comprehensive Characterization: Once synthesized, a thorough characterization of its physical and spectroscopic properties is essential. This foundational data is crucial for any subsequent research and application development.

Exploration of Reactivity and Applications: Following characterization, investigations into the reactivity of 3,4-Dichloro-2-naphthol in various organic reactions would be a logical next step. Drawing parallels from other halogenated naphthols, its potential as a precursor in cross-coupling reactions, dearomatization reactions, and the synthesis of novel heterocyclic compounds should be explored.

Biological and Material Science Screening: Given that many halogenated aromatic compounds exhibit biological activity, screening 3,4-Dichloro-2-naphthol for potential pharmaceutical applications would be a worthwhile endeavor. Similarly, its potential use in the development of new materials, such as polymers or functional dyes, could be investigated.

The study of 3,4-Dichloro-2-naphthol represents an untapped area within the field of halogenated aromatic chemistry. Closing the existing knowledge gap could lead to the discovery of new chemical transformations and materials with valuable properties.

Data Table for 3,4-Dichloro-2-naphthol

| Property | Value |

| Chemical Formula | C₁₀H₆Cl₂O |

| Molecular Weight | 213.06 g/mol |

| CAS Number | 57396-89-1 |

| Physical State | Solid (predicted) |

| Melting Point | Not experimentally determined |

| Boiling Point | Not experimentally determined |

| Solubility | Not experimentally determined |

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,4-dichloronaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2O/c11-9-7-4-2-1-3-6(7)5-8(13)10(9)12/h1-5,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNMKKECRZGILJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=C2Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20346351 | |

| Record name | 3,4-Dichloro-2-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57396-89-1 | |

| Record name | 3,4-Dichloro-2-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,4 Dichloro 2 Naphthol and Its Analogs

Regioselective Halogenation Strategies

Regioselective halogenation is crucial for the synthesis of specifically substituted naphthols. The electronic properties of the 2-naphthol (B1666908) ring system, with the hydroxyl group being an activating ortho-, para-director, typically favor electrophilic substitution at the 1-position. Therefore, achieving substitution at the 3- and 4-positions requires specific reagents and conditions that can override this inherent reactivity or operate through alternative mechanisms.

Electrophilic Halogenation Protocols

Direct electrophilic halogenation is a common method for introducing halogen atoms onto aromatic rings. However, to achieve the desired 3,4-dichloro substitution pattern on a 2-naphthol, tailored approaches are necessary to control the regioselectivity.

In an effort to develop more environmentally benign synthetic methods, water has been explored as a solvent for organic reactions. The primary challenge is the low solubility of many organic substrates. This can be overcome by using surfactants to create micellar media, which can enhance reactivity.

An efficient and green protocol has been developed for the synthesis of 1-halo-naphthols using hydrogen peroxide and alkali metal halides in an aqueous micellar medium. Cationic surfactants, such as cetyltrimethylammonium bromide (CTAB) and cetyltrimethylammonium chloride (CTAC), have been shown to facilitate the halogenation of β-naphthols. This method involves the in situ generation of the active halogen species, providing a clean and safe procedure. While this specific protocol has been optimized for the synthesis of 1-halo-naphthols, the principle of using micellar catalysis demonstrates a viable green chemistry approach for the halogenation of naphthol scaffolds.

Table 1: Micelle-Mediated Halogenation of β-Naphthol

| Surfactant | Halogen Source | Oxidant | Solvent | Product |

|---|---|---|---|---|

| CTAB | KBr | 30% H₂O₂ | Water | 1-Bromo-2-naphthol |

This table illustrates the general conditions for micelle-mediated halogenation of 2-naphthol, primarily yielding the 1-halo derivative.

N-Halosuccinimides, such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS), are versatile and easy-to-handle reagents for electrophilic halogenation. They are considered advantageous for aromatic halogenation as they can circumvent the electrophilic addition of the halogen to the π-system of the aromatic ring.

An effective method for the chlorination of aromatic compounds utilizes NCS as both the chlorinating and oxidizing agent in an aqueous medium under mild conditions. This approach has been shown to produce chlorinated arenes in good to excellent yields (75-96%) and benefits from being organic solvent-free. The application of N-halosuccinimides can also be extended to cyclization reactions, where N-iodosuccinimide (NIS) has been used for the regioselective iodocyclization of 2-allyl-1-naphthols, demonstrating the utility of these reagents in constructing complex halogenated cyclic systems. researchgate.net

Hypervalent iodine(III) reagents have emerged as powerful tools in organic synthesis due to their low toxicity and strong oxidizing character, often mimicking the reactivity of transition metals. wikipedia.org Reagents like (diacetoxyiodo)benzene (B116549) (PIDA) and [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) have been successfully employed for the halogenation of aromatic systems, including 2-naphthol.

A detailed mechanistic study, supported by quantum chemical calculations, has elucidated the divergent roles of PIDA and PIFA in the halogenation of 2-naphthol when used in conjunction with aluminum halides (AlX₃, where X = Cl, Br). acs.orgsemanticscholar.org

For chlorination, the combination of PIFA and aluminum chloride (AlCl₃) in a 1:2 ratio was found to be the most effective system. acs.orgnih.gov The reaction proceeds through the formation of an active chlorinating species, characterized as an equilibrium between Cl–I(Ph)–OTFA–AlCl₃ and the ion pair [Cl–I(Ph)]⁺[OTFA–AlCl₃]⁻. acs.orgsemanticscholar.org This pathway is energetically more favorable than mechanisms involving the formation of PhICl₂. acs.orgnih.gov

Conversely, for bromination, the PIDA/AlBr₃ system proved to be more efficient. acs.orgnih.gov The active brominating species in this case is the intermediate Br–I(Ph)–OAc–AlBr₃. semanticscholar.org These findings highlight the tunability of hypervalent iodine reagents for achieving specific halogenations by carefully selecting the iodine(III) precursor and the Lewis acid. acs.orgsemanticscholar.org

Table 2: Comparison of PIFA and PIDA in the Halogenation of 2-Naphthol

| Halogenation | Iodine(III) Reagent | Lewis Acid | Key Intermediate Species | Experimental Yield |

|---|---|---|---|---|

| Chlorination | PIFA | AlCl₃ (2 equiv.) | [Cl–I(Ph)]⁺[OTFA–AlCl₃]⁻ | High |

| Chlorination | PIDA | AlCl₃ (2 equiv.) | - | Lower than PIFA |

| Bromination | PIDA | AlBr₃ (2 equiv.) | Br–I(Ph)–OAc–AlBr₃ | 93% |

| Bromination | PIFA | AlBr₃ (2 equiv.) | - | 84% |

Data derived from mechanistic studies on the halogenation of 2-naphthol. acs.orgnih.gov

Cyclization Reactions for Naphthol Scaffolds

An alternative to direct halogenation of a pre-existing naphthol ring is the construction of the halogenated naphthol scaffold through cyclization reactions. This approach can offer excellent control over the position of the halogen substituent.

One powerful method is the 6-endo-dig electrophilic cyclization of appropriately substituted arene-containing propargylic alcohols. libretexts.org This strategy allows for the regioselective preparation of a wide variety of substituted naphthalenes and 2-naphthols under mild conditions. libretexts.org Electrophiles such as iodine monochloride (ICl), iodine (I₂), bromine (Br₂), and N-bromosuccinimide (NBS) can be used to initiate the cyclization, directly incorporating a halogen atom into the resulting naphthol structure. libretexts.org For instance, the cyclization of certain 1-aryl-3-alkyn-2-ones using ICl can produce 3-iodo-2-naphthols in nearly quantitative yields. libretexts.org

Another innovative strategy involves the ring expansion of readily available 1-indanones. libretexts.org This robust two-step protocol allows for the construction of diversely substituted 2-chloro- and 2-bromo-1-naphthols. libretexts.org The methodology is compatible with a broad range of functional groups, including halogens, ethers, esters, and alkyl groups, affording the corresponding functionalized 1-naphthols in good yields. libretexts.org

Base-Promoted Functionalization of 2-Naphthols

Base-promoted reactions offer another avenue for the functionalization of 2-naphthols, although direct base-promoted halogenation is less common than electrophilic addition. The primary mechanism in this category is directed ortho-metalation (DoM), which utilizes a directing group to selectively deprotonate the ortho-position with a strong base, typically an organolithium reagent. wikipedia.org The resulting aryllithium intermediate can then react with an electrophile. wikipedia.org

For 2-naphthol, the hydroxyl group must first be protected with a suitable directing metalation group (DMG), such as a methoxy (B1213986) or carbamate (B1207046) group, which can coordinate to the lithium atom and direct deprotonation to the C-3 position. Subsequent quenching of the resulting 3-lithio-2-naphthol derivative with an electrophilic chlorine source, such as hexachloroethane (B51795) or N-chlorosuccinimide, would install a chlorine atom at the 3-position. While this provides a route to 3-monosubstitution, achieving the 3,4-dichloro pattern would require a subsequent, separate halogenation step, which would likely occur at the 1-position unless blocking groups are employed.

The regioselectivity of lithiation on naphthalene (B1677914) rings can be complex. For example, the directed ortho-lithiation of 2-[(dimethylamino)methyl]naphthalene can proceed with low regioselectivity, but conditions can be optimized to favor a specific isomer. libretexts.org In some cases, unexpected rearrangements from a 1-lithio to a 3-lithio species have been observed upon heating, highlighting the thermodynamic and kinetic factors at play. libretexts.org While powerful, these multi-step, base-promoted methods are often more synthetically demanding than direct electrophilic halogenation protocols.

Green Chemistry Principles in Halogenated Naphthol Synthesis

The synthesis of halogenated naphthols, including compounds like 3,4-Dichloro-2-naphthol, is increasingly guided by the principles of green chemistry to minimize environmental impact and enhance safety. sciencehistory.org These principles advocate for the design of chemical processes that reduce waste, limit the use of hazardous substances, and improve energy efficiency. sciencehistory.orgnih.gov The application of these tenets is crucial in organic synthesis, where the use of hazardous chemicals and solvents has historically posed environmental challenges. nih.gov

Key green chemistry strategies applicable to the synthesis of halogenated naphthols include waste prevention, maximizing atom economy, and the use of safer solvents and catalysts. nih.gov For instance, replacing conventional organic solvents, which are often toxic and derived from oil, with greener alternatives like water, ionic liquids, or supercritical fluids is a primary focus. nih.govtandfonline.com Water, in particular, is considered the ultimate green solvent and can be used in a surprising variety of reactions. tandfonline.com Furthermore, designing reactions that can be performed at ambient temperature and pressure significantly reduces energy consumption. iosrjournals.org

Catalysis plays a pivotal role in green synthesis. The use of catalysts, as opposed to stoichiometric reagents, minimizes waste because they are used in small amounts and can often be recycled and reused. nih.gov An example can be seen in the synthesis of 1,1-Bis-2-Naphthol (BINOL), where using ferric chloride as an oxidizing agent allows the reaction to proceed at room temperature, saving energy compared to conventional methods that require refluxing. iosrjournals.org The work-up for this greener method also utilizes water, a readily available and safe solvent. iosrjournals.org

The table below summarizes key green chemistry principles and their relevance in the synthesis of halogenated naphthols and their analogs.

| Green Chemistry Principle | Description | Application in Halogenated Naphthol Synthesis |

| Waste Prevention | Prioritize the prevention of waste over treatment or cleanup. nih.gov | Designing synthetic routes with fewer steps and higher yields to reduce by-product formation. |

| Atom Economy | Maximize the incorporation of all materials used in the process into the final product. nih.gov | Utilizing reaction types like addition and cycloaddition which incorporate all reactant atoms into the product, minimizing atom loss. |

| Safer Solvents & Auxiliaries | Minimize or avoid the use of auxiliary substances like solvents, or use safer alternatives. nih.gov | Employing water, supercritical CO2, or solvent-free conditions, such as simple grinding of reactants at room temperature. tandfonline.comiosrjournals.org |

| Design for Energy Efficiency | Conduct synthetic methods at ambient temperature and pressure whenever possible. nih.goviosrjournals.org | Using highly efficient catalysts that allow reactions to proceed under mild conditions, thus avoiding energy-intensive heating or cooling. iosrjournals.org |

| Use of Catalysis | Prefer catalytic reagents (which are highly selective and recyclable) over stoichiometric reagents. nih.gov | Employing acid catalysts, metal catalysts, or biocatalysts to facilitate reactions with high efficiency and selectivity, often under milder conditions. |

Multicomponent Reaction Approaches for 2-Naphthol Derivatives

Multicomponent reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single synthetic operation to form a final product that incorporates all or most of the atoms of the starting materials. fardapaper.irnih.gov This approach is highly valued in modern organic synthesis for its efficiency, atom economy, and for simplifying complex synthetic sequences into a single step. fardapaper.ir 2-Naphthol is an excellent substrate for MCRs due to its electron-rich aromatic system and multiple reactive sites, making it a valuable starting material for constructing a diverse range of derivatives. fardapaper.irnih.gov

One prominent example is the synthesis of 1-amidoalkyl-2-naphthols. sigmaaldrich.comresearchgate.net This is achieved through a one-pot, three-component condensation of 2-naphthol, various aldehydes, and amides or ureas. sigmaaldrich.com These reactions are typically facilitated by a catalyst, and numerous catalysts have been explored to optimize yield and reaction time, including sulfamic acid under ultrasound irradiation. sigmaaldrich.com The use of MCRs in this context offers significant advantages over traditional stepwise methods by reducing the number of intermediate purification steps, saving time, and minimizing solvent waste. fardapaper.ir

Another application involves the reaction of 2-naphthol with aldehydes and a nucleophile, such as allyl tributyl stannane (B1208499) or anisole, in the presence of a catalyst like aluminum chloride. researchgate.net This MCR proceeds under mild conditions (0°C to room temperature) and produces 1-alkyl derivatives of 2-naphthol in high yields. researchgate.net The mechanism often involves the initial formation of an ortho-quinone methide intermediate from the reaction of 2-naphthol and the aldehyde, which is then attacked by the nucleophile. researchgate.net The versatility of MCRs allows for the creation of a wide array of 2-naphthol derivatives by simply varying the starting components. fardapaper.ir

The following table presents examples of multicomponent reactions used to generate 2-naphthol derivatives.

| Reaction Product | Reactant 1 | Reactant 2 | Reactant 3 | Catalyst Example |

| 1-Amidoalkyl-2-naphthols | 2-Naphthol | Aldehyd | Amide/Urea | Sulfamic Acid sigmaaldrich.com |

| 1-Alkyl-2-naphthol derivatives | 2-Naphthol | Aldehyde | Allyl tributyl stannane | Aluminum Chloride (AlCl3) researchgate.net |

| 1-Alkyl-2-naphthol derivatives | 2-Naphthol | Aldehyde | Anisole | Aluminum Chloride (AlCl3) researchgate.net |

| Xanthenes | 2-Naphthol | Aldehyde | Dimedone | Imidazole or Isoquinoline fardapaper.ir |

Mechanistic Investigations of Chemical Transformations Involving 3,4 Dichloro 2 Naphthol

Electrophilic Aromatic Substitution (EAS) Mechanisms on Naphthols

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, including naphthols. The reaction involves the substitution of a proton on the aromatic ring with an electrophile. The mechanism proceeds through a two-step addition-elimination pathway, involving the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The loss of a proton from the intermediate restores the aromaticity of the ring, yielding the substituted product.

Influence of Substituents on Regioselectivity

The regioselectivity of EAS reactions on substituted naphthalenes like 3,4-dichloro-2-naphthol is governed by the electronic properties of the substituents already present on the ring. The hydroxyl (-OH) group at the C2 position is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the aromatic system via resonance. youtube.comlibretexts.org This donation stabilizes the positive charge in the arenium ion intermediate when the electrophile attacks the positions ortho or para to the hydroxyl group.

Conversely, the chlorine atoms at the C3 and C4 positions are deactivating groups due to their inductive electron-withdrawing effect. youtube.com However, they are also considered ortho, para-directors because of the ability of their lone pairs to participate in resonance, which can stabilize the adjacent carbocation.

In the case of 3,4-dichloro-2-naphthol, the directing effects of the hydroxyl and chloro substituents are complex and can be either synergistic or antagonistic. The C1 position is activated by the ortho hydroxyl group. The C3 and C4 positions are already substituted. Therefore, electrophilic attack is most likely to occur at the C1 position. The other ring is less activated, and substitution on it would be less favorable.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 3,4-Dichloro-2-naphthol

| Position | Activating/Deactivating Influences | Predicted Reactivity |

| C1 | Activated by ortho -OH group | Most likely site of attack |

| C3 | Substituted with -Cl | Unlikely site of attack |

| C4 | Substituted with -Cl | Unlikely site of attack |

| C5, C6, C7, C8 | Less activated ring | Less likely sites of attack |

Characterization of Intermediates and Transition States

The key intermediate in the EAS mechanism is the arenium ion. youtube.comyoutube.com For 3,4-dichloro-2-naphthol, the attack of an electrophile (E+) at the C1 position would lead to the formation of a resonance-stabilized arenium ion. The stability of this intermediate is crucial in determining the reaction rate. The positive charge can be delocalized over the naphthalene (B1677914) ring and, importantly, onto the oxygen atom of the hydroxyl group. This delocalization involving the oxygen atom significantly stabilizes the intermediate, making the reaction pathway more favorable.

Computational Elucidation of Reaction Pathways

Density Functional Theory (DFT) calculations have become a powerful tool for elucidating the reaction pathways of EAS reactions. nih.gov Such studies can provide valuable insights into the energies of reactants, transition states, and intermediates, thereby helping to predict the most likely reaction mechanism and regioselectivity.

A computational study on the chlorination of 2-naphthol (B1666908) has explored various plausible chlorinating species and reaction pathways. sciforum.netresearchgate.net These studies calculate the Gibbs free energy changes (ΔG) for different steps in the mechanism to identify the lowest-energy pathway. For 3,4-dichloro-2-naphthol, similar computational models could predict the activation energies for electrophilic attack at different positions, taking into account the electronic effects of the two chlorine atoms and the hydroxyl group. The results would likely confirm the enhanced reactivity at the C1 position due to the stabilization of the arenium ion by the adjacent hydroxyl group.

Dearomatization Reactions of Halogenated Naphthols

Dearomatization reactions are powerful transformations that convert flat aromatic compounds into three-dimensional cyclic structures. nih.gov Halogenated naphthols can undergo dearomatization through various mechanisms, often leading to the formation of valuable chiral building blocks.

An important example is the organocatalytic asymmetric chlorinative dearomatization of naphthols. nih.gov This reaction provides chiral naphthalenones with a chlorine-containing all-substituted stereocenter in high yields and enantioselectivities. The proposed mechanism involves the activation of a chlorine source by a chiral organocatalyst, followed by the enantioselective attack of the naphthol. Although this study does not specifically use 3,4-dichloro-2-naphthol, it demonstrates a key reactivity pattern for halogenated naphthols.

The reaction of a substituted 2-naphthol with an electrophilic chlorine source in the presence of a chiral catalyst, such as a derivative of cinchonidine, is thought to proceed through a hydrogen-bonding interaction between the naphthol's hydroxyl group and the catalyst. This interaction directs the electrophilic chlorination to one face of the molecule, leading to the observed enantioselectivity.

Table 2: Examples of Organocatalytic Asymmetric Chlorinative Dearomatization of Substituted 2-Naphthols

| Substrate (Substituent at C6) | Yield (%) | Enantiomeric Excess (ee, %) |

| -H | 95 | 92 |

| -OMe | 96 | 93 |

| -Br | 94 | 91 |

| -Ph | 92 | 90 |

Data adapted from a study on the dearomatization of various 2-naphthols and is illustrative for the potential reactivity of 3,4-dichloro-2-naphthol. nih.gov

Oxidative Transformations and Reaction Mechanisms

The oxidation of naphthols can lead to a variety of products, including quinones and coupled biaryl compounds. The mechanism of these transformations often involves the formation of radical intermediates.

The oxidative coupling of 2-naphthols to form BINOL (1,1'-bi-2-naphthol) derivatives is a well-studied reaction. mdpi.comrsc.org This transformation can be catalyzed by various transition metal complexes, such as those of iron, copper, and vanadium. The mechanism is generally believed to proceed via a one-electron oxidation of the naphthol to a naphthoxy radical. Two of these radicals then couple to form the C-C bond, followed by tautomerization to yield the binaphthol product. The presence of substituents on the naphthol ring can influence the rate and efficiency of the coupling reaction. For 3,4-dichloro-2-naphthol, the electronic and steric effects of the chloro substituents would likely play a significant role in the kinetics and thermodynamics of the radical formation and coupling steps.

Table 3: Enantioselective Iron-Catalyzed Oxidative Coupling of Substituted 2-Naphthols

| Substrate (Substituent at C3) | Yield (%) | Enantiomeric Ratio (er) |

| -OMe | 88 | 79:21 |

| -OBn | 85 | 81:19 |

| -Ph | 56 | 78:22 |

| -Br | 51 | 79:21 |

Data from a study on the oxidative coupling of various 2-naphthols, illustrating potential outcomes for reactions involving 3,4-dichloro-2-naphthol. mdpi.com

Acid- and Base-Catalyzed Reactivity Studies of Halogenated Naphthols

The reactivity of halogenated naphthols like 3,4-dichloro-2-naphthol is significantly influenced by the presence of acidic or basic catalysts.

Base-Catalyzed Reactions: In the presence of a base, the phenolic hydroxyl group of 3,4-dichloro-2-naphthol is deprotonated to form a naphthoxide ion. This ion is a much stronger nucleophile than the neutral naphthol. The increased nucleophilicity of the ring enhances its reactivity towards electrophiles. For instance, in reactions like the Kolbe-Schmitt reaction (carboxylation), the naphthoxide is the active species that attacks carbon dioxide.

Acid-Catalyzed Reactions: Under acidic conditions, the hydroxyl group can be protonated, making it a better leaving group for certain substitution reactions, although this is generally less common for naphthols than for aliphatic alcohols. More importantly, acid catalysis can activate electrophiles, making them more reactive towards the naphthalene ring in EAS reactions. For example, in nitration, sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO2+). Furthermore, acid catalysis can play a role in reactions involving the carbonyl group of tautomeric forms of naphthols (naphthalenones), such as in acid-catalyzed aldol-type reactions.

While specific mechanistic studies detailing the acid- and base-catalyzed reactivity of 3,4-dichloro-2-naphthol are not prevalent, the principles of phenol (B47542) and naphthol chemistry provide a solid framework for predicting its behavior under these conditions.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 3,4 Dichloro 2 Naphthol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation, providing unparalleled insight into the chemical environment of individual nuclei.

One-Dimensional NMR Techniques (¹H and ¹³C NMR)

One-dimensional ¹H and ¹³C NMR are the initial and most fundamental steps in the structural analysis of 3,4-dichloro-2-naphthol. The chemical shifts (δ) in these spectra are highly sensitive to the electronic environment of each nucleus, which is significantly influenced by the hydroxyl and chloro substituents on the naphthalene (B1677914) ring.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 3,4-dichloro-2-naphthol is expected to show distinct signals for the aromatic protons and the hydroxyl proton. The aromatic region will display a complex pattern of multiplets due to spin-spin coupling between adjacent protons. The electron-withdrawing nature of the chlorine atoms and the electron-donating effect of the hydroxyl group will cause characteristic downfield and upfield shifts, respectively, for the neighboring protons. The hydroxyl proton typically appears as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will exhibit ten distinct signals corresponding to the ten carbon atoms of the naphthalene core. The carbons directly attached to the chlorine atoms (C-3 and C-4) and the hydroxyl group (C-2) will show the most significant shifts. The C-2 carbon will be shifted downfield due to the deshielding effect of the oxygen atom, while the C-3 and C-4 carbons will also be downfield due to the electronegative chlorine atoms.

Predicted NMR Data for 3,4-Dichloro-2-naphthol:

| ¹H NMR | Predicted δ (ppm) | Multiplicity |

| H-1 | 7.8 - 8.0 | s |

| H-5 | 8.0 - 8.2 | d |

| H-6 | 7.4 - 7.6 | t |

| H-7 | 7.6 - 7.8 | t |

| H-8 | 7.9 - 8.1 | d |

| OH | 5.0 - 6.0 | br s |

| ¹³C NMR | Predicted δ (ppm) |

| C-1 | ~128 |

| C-2 | ~150 |

| C-3 | ~125 |

| C-4 | ~127 |

| C-4a | ~130 |

| C-5 | ~128 |

| C-6 | ~125 |

| C-7 | ~127 |

| C-8 | ~122 |

| C-8a | ~134 |

Note: The predicted values are estimations based on known substituent effects on the naphthalene ring system and may vary depending on the solvent and experimental conditions.

Multidimensional NMR Experiments (COSY, HSQC, HMBC, NOESY, ROESY)

To definitively assign the ¹H and ¹³C NMR signals and to further probe the molecular structure, a suite of multidimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of spin systems within the molecule. For 3,4-dichloro-2-naphthol, COSY would be instrumental in connecting the coupled protons on the aromatic ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the signals of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This powerful technique helps to piece together the carbon skeleton and to assign quaternary (non-protonated) carbons by observing their long-range couplings to nearby protons.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are in close proximity, providing valuable information about the three-dimensional structure and conformation of the molecule. For derivatives of 3,4-dichloro-2-naphthol, NOESY or ROESY could be used to determine the relative orientation of substituents. nih.gov

Advanced NMR for Stereochemical and Conformational Analysis (Residual Dipolar Couplings (RDC), Residual Chemical Shift Anisotropy (RCSA), Diffusion-Ordered Spectroscopy (DOSY))

For more complex derivatives of 3,4-dichloro-2-naphthol, particularly those with stereocenters or conformational flexibility, advanced NMR techniques can provide critical insights.

Residual Dipolar Couplings (RDC) and Residual Chemical Shift Anisotropy (RCSA): These techniques provide long-range structural information by measuring the effects of weak alignment of the molecule in a liquid crystal medium. RDCs and RCSAs are sensitive to the orientation of chemical bonds relative to the molecular frame and can be used to determine the relative stereochemistry and conformation of molecules. researchgate.net

Diffusion-Ordered Spectroscopy (DOSY): DOSY is a non-invasive NMR technique that separates the signals of different molecules in a mixture based on their diffusion coefficients, which are related to their size and shape. nih.gov This can be useful for analyzing the purity of a 3,4-dichloro-2-naphthol sample or for studying its interaction with other molecules. nih.govosti.gov

Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman))

FT-IR Spectroscopy: In FT-IR, the absorption of infrared radiation by the molecule is measured. The spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. The aromatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹, while the C=C stretching vibrations of the aromatic ring will be observed in the 1400-1600 cm⁻¹ region. The C-O stretching vibration will likely be found in the 1200-1300 cm⁻¹ range. The C-Cl stretching vibrations typically appear in the fingerprint region, below 800 cm⁻¹.

FT-Raman Spectroscopy: FT-Raman spectroscopy measures the scattering of laser light by the molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations are often strong in the Raman spectrum. The C-Cl bonds are also expected to give rise to characteristic Raman signals.

Predicted Vibrational Frequencies for 3,4-Dichloro-2-naphthol:

| Vibrational Mode | Predicted FT-IR (cm⁻¹) ** | Predicted FT-Raman (cm⁻¹) ** |

| O-H stretch | 3200-3600 (broad) | Weak |

| Aromatic C-H stretch | 3000-3100 | 3000-3100 |

| Aromatic C=C stretch | 1400-1600 | 1400-1600 |

| C-O stretch | 1200-1300 | Moderate |

| C-Cl stretch | < 800 | < 800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The naphthalene ring system of 3,4-dichloro-2-naphthol is a chromophore that absorbs UV light, leading to π → π* transitions. The absorption spectrum is expected to show multiple bands characteristic of the naphthalene core. ias.ac.in The presence of the hydroxyl and chloro substituents will influence the position and intensity of these absorption maxima (λmax). ias.ac.in The hydroxyl group, being an auxochrome, is likely to cause a bathochromic (red) shift of the absorption bands compared to unsubstituted naphthalene. The chloro groups may also contribute to slight shifts in the absorption maxima.

Predicted UV-Vis Absorption Maxima for 3,4-Dichloro-2-naphthol (in a non-polar solvent):

| Transition | Predicted λmax (nm) |

| π → π* | ~280, ~330 |

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns. libretexts.org

For 3,4-dichloro-2-naphthol, the mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight. A key feature will be the isotopic pattern of the molecular ion, which will show a characteristic M⁺, M+2, and M+4 pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which in turn allows for the unambiguous determination of the molecular formula. nih.gov

The fragmentation pattern will provide further structural confirmation. Common fragmentation pathways for halogenated aromatic compounds include the loss of a chlorine radical (M - Cl) or the elimination of HCl (M - HCl). Fragmentation of the naphthol ring could also lead to the loss of a CO molecule.

Predicted Mass Spectrometry Data for 3,4-Dichloro-2-naphthol:

| Ion | Predicted m/z | Comments |

| [M]⁺ | 212/214/216 | Molecular ion with characteristic isotopic pattern for two chlorine atoms. |

| [M-Cl]⁺ | 177/179 | Loss of a chlorine radical. |

| [M-HCl]⁺ | 176/178 | Loss of hydrogen chloride. |

| [M-CO-Cl]⁺ | 149 | Subsequent loss of carbon monoxide and a chlorine radical. |

X-ray Diffraction Analysis for Solid-State Structure Determination

As of the latest searches of crystallographic databases, a definitive single-crystal X-ray structure for 3,4-dichloro-2-naphthol has not been publicly reported. However, the analysis of structurally similar compounds can provide significant insights into the expected molecular conformation and intermolecular interactions in the solid state. A relevant example is the crystal structure of 1,4-Dichloronaphthalene-2,3-diol, an isomer that also features a dichlorinated naphthalene core with hydroxyl groups.

Detailed Research Findings from a Structurally Related Isomer: 1,4-Dichloronaphthalene-2,3-diol

The crystal structure of 1,4-Dichloronaphthalene-2,3-diol reveals a planar molecule, with a maximum deviation of 0.014 Å from the mean plane of the non-hydrogen atoms. nih.gov Although this molecule is achiral, it crystallizes in the chiral space group P212121. nih.govresearchgate.net This arrangement is dictated by a network of intermolecular interactions that create a specific three-dimensional architecture.

The primary interaction governing the crystal packing is conventional O—H⋯O hydrogen bonding, which links the molecules into a supramolecular chain. nih.govresearchgate.net In addition to hydrogen bonds, the structure is stabilized by several other weak intermolecular forces. These include Cl⋯Cl interactions, with a contact distance of 3.488 (2) Å, as well as C—H⋯Cl and O—H⋯Cl interactions. nih.gov The interplay of these forces demonstrates how the chlorine and hydroxyl substituents direct the assembly of the molecules in the solid state.

The detailed crystallographic data for 1,4-Dichloronaphthalene-2,3-diol is summarized in the interactive data table below. This data provides a quantitative description of the crystal lattice and the quality of the structural refinement.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₆Cl₂O₂ |

| Molecular Weight | 229.1 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.0037 (4) |

| b (Å) | 11.589 (1) |

| c (Å) | 15.546 (2) |

| Volume (ų) | 901.5 (2) |

| Z | 4 |

| Temperature (K) | 294 |

| Radiation (λ, Å) | 1.54184 (Cu Kα) |

| R-factor [F² > 2σ(F²)] | 0.022 |

Based on this analysis of a closely related isomer, it can be anticipated that the solid-state structure of 3,4-dichloro-2-naphthol would also be significantly influenced by hydrogen bonding involving its hydroxyl group and potential halogen bonding or other weak interactions involving the chlorine atoms. The precise packing arrangement, however, would depend on the specific substitution pattern on the naphthalene ring.

Computational Chemistry Approaches in 3,4 Dichloro 2 Naphthol Research

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govnih.gov It is widely applied in chemistry and materials science to predict molecular properties and reactivity. DFT calculations for organic molecules often employ hybrid functionals like B3LYP, which have been shown to provide a good balance of accuracy and computational efficiency for determining geometries, frequencies, and reaction energies. nih.govnih.gov

Geometry optimization is a fundamental DFT application that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. nih.gov For 3,4-Dichloro-2-naphthol, this process involves calculating the forces on each atom and adjusting their positions until a true energy minimum is found. nih.gov This analysis yields crucial data on bond lengths, bond angles, and dihedral angles, revealing how the chlorine and hydroxyl substituents influence the planarity and geometry of the core naphthalene (B1677914) structure.

Once the optimized geometry is obtained, an electronic structure analysis can be performed. This includes the characterization of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO energy gap (ΔE) are vital indicators of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and reactive. researchgate.net

Molecular Electrostatic Potential (MEP) maps are also generated from the electronic structure data. These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov For 3,4-Dichloro-2-naphthol, the MEP would likely show negative potential (red/yellow) around the oxygen of the hydroxyl group and the chlorine atoms, indicating sites susceptible to electrophilic attack, while the hydrogen of the hydroxyl group would exhibit a positive potential (blue), marking it as a potential site for nucleophilic interaction.

| Property | Symbol | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates electron-donating ability. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates electron-accepting ability. |

| HOMO-LUMO Energy Gap | ΔE = ELUMO - EHOMO | Correlates with chemical reactivity and stability. |

| Dipole Moment | μ | Measures the overall polarity of the molecule. |

From the fundamental electronic properties calculated by DFT, a range of quantum chemical descriptors can be derived to predict the reactivity of 3,4-Dichloro-2-naphthol more quantitatively. nih.gov These descriptors translate the complex electronic structure information into indices that correlate with specific aspects of chemical behavior.

Key descriptors include:

Ionization Potential (IP) and Electron Affinity (EA) : Directly related to HOMO and LUMO energies, these describe the energy required to remove an electron and the energy released upon gaining an electron, respectively.

Electronegativity (χ) : Measures the tendency of the molecule to attract electrons.

Chemical Hardness (η) and Softness (S) : Hardness indicates resistance to change in electron distribution, while softness is its inverse. Softer molecules are generally more reactive.

Electrophilicity Index (ω) : This global descriptor quantifies the electrophilic character of a molecule. chemrxiv.org It is particularly useful for predicting reactivity in reactions involving charge transfer, such as Michael additions. nih.gov

These descriptors are invaluable for building predictive models and understanding structure-activity relationships without the need for extensive experimental screening. chemrxiv.orgnih.gov For instance, by comparing the electrophilicity index of 3,4-Dichloro-2-naphthol with other related compounds, one could rank their potential reactivity towards a common nucleophile.

DFT is instrumental in mapping the Potential Energy Surface (PES) for a chemical reaction involving 3,4-Dichloro-2-naphthol. A PES is a multidimensional surface that represents the energy of a molecule as a function of its geometry. wayne.eduyoutube.com By exploring the PES, chemists can identify the most favorable reaction pathway.

This process involves:

Locating Reactants and Products : The optimized structures of the reactants and products are identified as energy minima on the PES.

Finding the Transition State (TS) : The transition state, which is the highest energy point along the lowest energy reaction path, is located. youtube.com The TS represents the energy barrier that must be overcome for the reaction to proceed.

Calculating Activation Energy (Ea) : The difference in energy between the transition state and the reactants defines the activation energy, a critical factor in determining reaction rates.

Intrinsic Reaction Coordinate (IRC) Calculations : IRC calculations are performed to confirm that the identified transition state correctly connects the reactants and products, ensuring the validity of the proposed mechanism. researchgate.net

For 3,4-Dichloro-2-naphthol, this approach could be used to study mechanisms such as electrophilic substitution on the naphthalene ring or reactions involving the hydroxyl group, providing a detailed, step-by-step energetic profile of the transformation. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods that analyze the physical movements of atoms and molecules over time. beilstein-journals.org By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed view of molecular behavior, including conformational changes and intermolecular interactions. beilstein-journals.org

While DFT is excellent for finding a single, minimum-energy structure, many molecules, including 3,4-Dichloro-2-naphthol, can exist in multiple conformations, especially concerning the orientation of the hydroxyl group. MD simulations can explore the conformational landscape of the molecule by simulating its motion at a given temperature. nih.gov This allows for the identification of different stable or metastable conformers and the energy barriers between them.

Furthermore, MD simulations are exceptionally well-suited for studying intermolecular interactions. A simulation could model a single 3,4-Dichloro-2-naphthol molecule in a solvent (like water or an organic solvent) or multiple solute molecules interacting with each other. This analysis can reveal:

Hydrogen Bonding : The strength, lifetime, and geometry of hydrogen bonds between the hydroxyl group of 3,4-Dichloro-2-naphthol and solvent molecules or other solute molecules. nih.gov

π-π Stacking : Interactions between the aromatic rings of two or more 3,4-Dichloro-2-naphthol molecules.

Solvation Structure : How solvent molecules arrange themselves around the solute, forming a solvation shell.

These simulations provide dynamic insights that are crucial for understanding the behavior of the compound in a realistic chemical environment, which is often difficult to obtain from static quantum chemical calculations alone. mdpi.com

Quantitative Structure-Activity/Properties Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical approaches that correlate the chemical structure of compounds with their biological activity or physical properties, respectively. nih.govopenmedicinalchemistryjournal.com These models are built on the principle that the structure of a molecule, encoded by numerical descriptors, determines its activity or properties. nih.gov

The development of a QSAR/QSPR model for a series of compounds related to 3,4-Dichloro-2-naphthol would involve:

Data Set Compilation : Assembling a set of molecules with known experimental data (e.g., toxicity, binding affinity, solubility).

Descriptor Calculation : For each molecule, calculating a wide range of descriptors. These can include quantum chemical descriptors from DFT (like HOMO/LUMO energies), topological descriptors (describing atomic connectivity), and physicochemical descriptors (like logP). researchgate.net

Model Building : Using statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, to create a mathematical equation that links the descriptors to the observed activity or property. openmedicinalchemistryjournal.com

Validation : Rigorously validating the model to ensure its statistical significance and predictive power for new, untested compounds. nih.gov

Prediction of Molecular Properties and Reactivity Profiles

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the intrinsic properties of 3,4-Dichloro-2-naphthol. These methods allow for the detailed analysis of the molecule's electronic structure, which is fundamental to its reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap generally suggests higher reactivity. nih.govirjweb.com

In a study of 2-naphthol (B1666908) derivatives, DFT calculations were employed to determine these frontier molecular orbital energies. For instance, a synthesized 2-naphthol derivative, 4Cl-HNP-NMA, which features a chlorine substitution, displayed a HOMO energy of -6.14 eV and a LUMO energy of -1.56 eV, resulting in an energy gap of 4.58 eV. researchgate.net Such calculations provide a quantitative measure of the molecule's predisposition to engage in chemical reactions.

Another DFT study on a dichlorinated naphthalene compound, (E)-5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-(phenyldiazenyl)naphthalene-2,7-diylbis(hydrogen sulfite), revealed a low energy gap of 2.947 eV, indicating that the transition from HOMO to LUMO is highly feasible, which is a basic property of a reactive molecule. researchgate.net

These computational analyses also enable the mapping of the Molecular Electrostatic Potential (MEP), which illustrates the charge distribution across the molecule and identifies regions susceptible to electrophilic and nucleophilic attack. researchgate.net The distribution of Mulliken charges, another output of these calculations, further elucidates the electronic landscape of the molecule. worldwidejournals.com

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| NHNP-NMA | -6.01 | -1.43 | 4.58 |

| 4Cl-HNP-NMA | -6.14 | -1.56 | 4.58 |

Theoretical Investigations of Structure-Activity Relationships in Derivatives

Theoretical investigations into the Structure-Activity Relationships (SAR) of 3,4-Dichloro-2-naphthol derivatives are crucial for understanding how structural modifications influence their biological activity. Quantitative Structure-Activity Relationship (QSAR) studies, particularly 3D-QSAR, provide a robust framework for correlating the chemical structure of a series of compounds with their pharmacological effects. mdpi.com These models are invaluable in medicinal chemistry for optimizing lead compounds and designing new molecules with enhanced activity.

A notable 3D-QSAR study was performed on a series of naphthol derivatives to understand their inhibitory activity against the B-Raf(V600E) receptor, a key target in cancer therapy. This study yielded a statistically significant 3D-QSAR model with a regression coefficient (R²) of 0.9919 and a cross-validation coefficient (Q²) of 0.6749. The high statistical significance of the model indicates a strong correlation between the structural features of the naphthol derivatives and their biological activity. The model helps in identifying the key structural requirements for potent inhibitory activity.

The insights gained from such QSAR models are instrumental in guiding the synthesis of new derivatives with improved therapeutic potential. By identifying the pharmacophoric features—the essential structural motifs for biological activity—researchers can rationally design molecules with optimized properties.

| Parameter | Value |

|---|---|

| Regression Coefficient (R²) | 0.9919 |

| Cross-validation Coefficient (Q²) | 0.6749 |

| Root Mean Square Deviation (RMSD) | 0.5382 |

| Pearson-R | 0.9081 |

Molecular Docking Studies for Ligand-Target Interactions (in vitro contexts)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3,4-Dichloro-2-naphthol and its derivatives, molecular docking is extensively used to simulate their interaction with biological targets, such as proteins and enzymes, in an in vitro setting. This method provides valuable insights into the binding affinity, mode of interaction, and potential biological activity of the compounds.

Several studies have employed molecular docking to explore the therapeutic potential of naphthol derivatives. In one such study, novel compounds with a 2-naphthol skeleton were docked against histone deacetylase 2 (HDAC2), a significant target in cancer therapy. The docking studies revealed binding energies ranging from -10.08 to -9.08 kcal/mol, indicating a strong binding affinity. ekb.eg The co-crystallized ligand complexed with HDAC2 exhibited an affinity score of -9.75 kcal/mol, further validating the potential of these compounds as HDAC2 inhibitors. ekb.eg

In another investigation focused on the anticancer properties of aminobenzylnaphthols derived from 2-naphthol, molecular docking was used to identify potential molecular targets. The in silico analysis suggested that the anticancer activity of these compounds could be attributed to the inhibition of targets such as ADORA1, CDK2, and TRIM24. nih.gov

Furthermore, molecular docking simulations of 2-naphthol derivatives against Escherichia coli receptors have been conducted to evaluate their antibacterial potential. These computational predictions were subsequently corroborated by in vitro experiments, demonstrating the utility of molecular docking in identifying promising antimicrobial agents. researchgate.net

| Derivative Type | Protein Target | Binding Energy (kcal/mol) | Potential Therapeutic Area |

|---|---|---|---|

| 2-Naphthol Skeleton Compounds | HDAC2 | -9.08 to -10.08 | Anticancer |

| Aminobenzylnaphthols | ADORA1 | Not specified | Anticancer |

| Aminobenzylnaphthols | CDK2 | Not specified | Anticancer |

| Aminobenzylnaphthols | TRIM24 | Not specified | Anticancer |

| 2-Naphthol Derivatives | E. coli Receptors | Not specified | Antibacterial |

Biological Activity and Mechanistic Insights of Halogenated Naphthols in Vitro Studies

Mechanistic Investigations of Antimicrobial Activity (e.g., bacterial growth inhibition pathways)

No specific studies on the antimicrobial mechanism of 3,4-Dichloro-2-naphthol were identified. Generally, the antimicrobial activity of compounds can be investigated through various mechanisms. One common pathway is the disruption of the bacterial cell membrane's integrity, leading to a loss of essential cellular components. researchgate.net Another mechanism involves the inhibition of crucial bacterial enzymes, such as those involved in DNA replication or cell wall synthesis. For instance, some antimicrobial agents target bacterial topoisomerases like DNA gyrase, which are essential for DNA replication, transcription, and recombination. nih.gov The inhibition of such enzymes has a bactericidal effect by preventing nucleic acid synthesis. nih.gov Studies on other naphthoquinone derivatives have shown that substitutions on the naphthoquinone ring can influence their antimicrobial activity, with some compounds showing preferential activity against Gram-positive bacteria. umsha.ac.irfarmaciajournal.com The minimum inhibitory concentration (MIC) is a key parameter used to quantify the lowest concentration of a substance that prevents visible growth of a bacterium. nih.govmdpi.com

Enzyme Inhibition Studies (e.g., Cyclooxygenases (COXs), dihydrofolate reductase, SARS-CoV-2 main protease)

There is no available research from the conducted searches detailing the inhibitory effects of 3,4-Dichloro-2-naphthol on Cyclooxygenases (COXs), dihydrofolate reductase (DHFR), or the SARS-CoV-2 main protease (Mpro).

Cyclooxygenases (COXs): COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are mediators of inflammation, pain, and fever. nih.govwikipedia.org There are two main isoforms, COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. nih.govwikipedia.org Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. nih.gov Selective COX-2 inhibitors were developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs. wikipedia.org

Dihydrofolate reductase (DHFR): DHFR is a crucial enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate, a vital cofactor in the synthesis of purines, thymidylate, and certain amino acids. rjpbr.comnih.gov The inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it a target for anticancer and antimicrobial drugs. rjpbr.comwikipedia.org For example, methotrexate (B535133) is a well-known DHFR inhibitor used in cancer chemotherapy. wikipedia.org

SARS-CoV-2 main protease (Mpro): The SARS-CoV-2 Mpro, also known as 3CLpro, is a cysteine protease essential for the life cycle of the virus. nih.govnih.gov It cleaves viral polyproteins into functional non-structural proteins required for viral replication and transcription. nih.govnih.gov Due to its critical role and high conservation among coronaviruses, Mpro is a primary target for the development of antiviral drugs against COVID-19. nih.govnih.gov

Mechanistic Exploration of Antioxidant Activity

Specific studies on the mechanistic exploration of the antioxidant activity of 3,4-Dichloro-2-naphthol could not be found. The antioxidant activity of phenolic compounds, such as naphthols, generally involves scavenging free radicals through several mechanisms. The primary mechanisms are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). nih.gov In the HAT mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. nih.gov The bond dissociation enthalpy (BDE) is a key parameter for this mechanism. researchgate.net In the SET mechanism, the antioxidant transfers an electron to the free radical, forming a radical cation from the antioxidant and an anion from the free radical. nih.gov This is often followed by a proton transfer (SET-PT). researchgate.net A related mechanism is Sequential Proton Loss Electron Transfer (SPLET), which is favored in polar solvents. researchgate.net The antioxidant potential of naphthalene (B1677914) diols has been studied, showing that their ability to act as antioxidants is related to their H-atom transfer capabilities. nih.gov

Protein-Ligand Binding Studies (e.g., Keap1-Nrf2 Protein-Protein Interaction, Fatty Acid Binding Proteins (FABPs))

No literature was found regarding the interaction of 3,4-Dichloro-2-naphthol with the Keap1-Nrf2 protein-protein interaction or Fatty Acid Binding Proteins (FABPs).

Keap1-Nrf2 Protein-Protein Interaction: The Keap1-Nrf2 signaling pathway is a major regulator of cellular defense against oxidative stress. nih.gov Under normal conditions, Kelch-like ECH-associated protein 1 (Keap1) binds to the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2), leading to its degradation. nih.gov In the presence of oxidative or electrophilic stress, Keap1 is modified, allowing Nrf2 to accumulate and translocate to the nucleus, where it activates the expression of antioxidant and cytoprotective genes. researchgate.net Inhibiting the Keap1-Nrf2 protein-protein interaction is a therapeutic strategy to enhance the cellular antioxidant response. nih.gov

Fatty Acid Binding Proteins (FABPs): FABPs are a family of small intracellular proteins that bind and transport long-chain fatty acids and other hydrophobic ligands. nih.govmedchemexpress.com They are involved in lipid metabolism and signaling. nih.govmedchemexpress.com By chaperoning lipids, FABPs facilitate their transport to various cellular compartments for processes like energy storage, membrane synthesis, and gene regulation. nih.gov There are different isoforms of FABPs with tissue-specific expression patterns. medchemexpress.com

Environmental Fate and Degradation Studies of Chlorinated Naphthols

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes such as hydrolysis, photolysis, and other chemical reactions. For chlorinated aromatic compounds, these pathways are significant contributors to their environmental transformation.

Photochemical Degradation Mechanisms

Photochemical degradation, or photolysis, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. This process is a recognized degradation pathway for chlorinated naphthalenes. inchem.org All chlorinated naphthalenes absorb light within environmentally relevant wavelengths, suggesting that direct photolysis can occur in the atmosphere, on soil surfaces, and in water. inchem.org

Studies on monochlorinated naphthalenes under UV-C irradiation show that degradation follows pseudo-first-order kinetics. mdpi.com The process is mediated by reactive oxygen species, including hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂•⁻). mdpi.com The primary transformation steps involve dechlorination (the removal of chlorine atoms) and the oxidation of the aromatic ring structure. mdpi.com For example, the photodegradation of 1-chloronaphthalene (B1664548) can yield 1-naphthol (B170400) and naphthalene (B1677914) as initial by-products, which are then subject to further, more rapid degradation. mdpi.com It is plausible that 3,4-Dichloro-2-naphthol undergoes a similar process, likely involving stepwise dechlorination and hydroxylation, leading to the formation of various intermediates before potential ring cleavage.

Table 1: Factors Influencing Photodegradation of Monochlorinated Naphthalenes (Data extrapolated from studies on related compounds)

| Factor | Observed Effect on Monochlorinated Naphthalenes | Reference |

|---|---|---|

| pH | Photodegradation of 1-chloronaphthalene is accelerated in acidic conditions. | mdpi.com |

| Anions | Presence of Cl⁻, NO₃⁻, and SO₃²⁻ can accelerate photodegradation. | mdpi.com |

| Reactive Species | Hydroxyl radicals (•OH), superoxide radicals (O₂•⁻), and singlet oxygen (¹O₂) contribute to the degradation process. | mdpi.com |

Dehydrochlorination Processes

Dehydrochlorination is a chemical reaction that involves the removal of a hydrogen atom and a chlorine atom from adjacent carbon atoms, typically resulting in the formation of a double bond. This process is a known degradation pathway for certain chlorinated aliphatic and alicyclic compounds. However, for aromatic compounds like chlorinated naphthols, this process is less common due to the high stability of the aromatic ring. Specific research on the dehydrochlorination of 3,4-Dichloro-2-naphthol or other chlorinated naphthols in environmental contexts is not currently available.

Biotic Degradation Processes

Biotic degradation relies on the metabolic activities of microorganisms, such as bacteria and fungi, to break down complex organic molecules into simpler compounds.

Microbial Metabolism and Adaptation Mechanisms

The biodegradation of chlorinated aromatic compounds is a widely studied field, with numerous bacterial strains identified that can metabolize these substances. While research specifically targeting 3,4-Dichloro-2-naphthol is absent, studies on related compounds provide insight into potential metabolic pathways.

Generally, monochloronaphthalenes are considered to be readily degradable by soil and water microorganisms under aerobic conditions. inchem.orgepa.gov However, information on the biodegradation of more highly chlorinated naphthalenes is scarce. inchem.org For other classes of chlorinated aromatic compounds, such as chlorophenols, bacteria have evolved sophisticated enzymatic systems to use them as a sole source of carbon and energy. nih.gov The initial step in the degradation of many chlorophenols involves hydroxylation, catalyzed by monooxygenase enzymes, to form a chlorocatechol. nih.gov

Microorganisms capable of degrading chlorinated compounds often possess specialized enzymes called dehalogenases, which catalyze the removal of chlorine atoms from the aromatic ring—a critical step in detoxification and subsequent metabolism. It is conceivable that soil and sediment microbial communities could adapt to metabolize 3,4-Dichloro-2-naphthol, likely initiating the process through hydroxylation and subsequent dechlorination.

Mineralization and By-product Formation Pathways

Mineralization is the complete degradation of an organic compound to its inorganic components, such as carbon dioxide, water, and mineral salts (e.g., chloride ions). In the context of 3,4-Dichloro-2-naphthol, this would involve the breaking of the naphthalene ring structure and the release of its constituent chlorine atoms as chloride ions.

Based on analogous compounds, the aerobic bacterial degradation pathway for a chlorinated aromatic molecule typically proceeds as follows:

Initial Attack: A monooxygenase or dioxygenase enzyme attacks the aromatic ring, often adding one or more hydroxyl groups. For a compound like 3,4-Dichloro-2-naphthol, this could result in the formation of a dichlorinated dihydroxynaphthalene or a dichlorocatechol derivative after ring cleavage.

Ring Cleavage: The hydroxylated ring is then opened by a dioxygenase enzyme. This can occur via an ortho- or meta-cleavage pathway, leading to the formation of linear, chlorinated aliphatic acids. nih.gov

Dechlorination and Further Metabolism: The resulting intermediates undergo further enzymatic reactions, including dechlorination, and are channeled into central metabolic pathways like the Krebs (TCA) cycle for complete mineralization. nih.gov

The specific by-products that might be formed during the degradation of 3,4-Dichloro-2-naphthol have not been identified. However, incomplete degradation could potentially lead to the accumulation of other chlorinated intermediates, the toxicity and persistence of which would be of environmental concern.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1,4-Dichloronaphthalene |

| 1-Chloronaphthalene |

| 1-Naphthol |

| 3,4-Dichloro-2-naphthol |

| Naphthalene |

Persistence and Environmental Half-life Assessment Methodologies for 3,4-Dichloro-2-naphthol

The environmental persistence of a chemical compound, often quantified by its half-life, is a critical factor in assessing its potential for long-term environmental impact. For chlorinated aromatic compounds such as 3,4-Dichloro-2-naphthol, persistence is influenced by a combination of biotic and abiotic degradation processes. While specific experimental data on the environmental half-life of 3,4-Dichloro-2-naphthol is limited in publicly available literature, an understanding of its likely persistence can be inferred from studies on related chlorinated naphthalenes and from the established methodologies used to assess the environmental fate of such compounds.

The persistence of chlorinated naphthalenes generally increases with the degree of chlorination. Monochloronaphthalenes have been found to be readily degradable by microorganisms under aerobic conditions, whereas higher chlorinated congeners are more resistant to breakdown. inchem.orgwho.int

Methodologies for Assessing Persistence and Environmental Half-life

A variety of methodologies are employed to determine the environmental persistence and half-life of chemical compounds. These can be broadly categorized into experimental and modeling approaches.

Experimental Methodologies:

Laboratory and Field Studies: These studies are designed to measure the degradation of a substance in a controlled environment (laboratory) or under real-world conditions (field). acs.org Laboratory studies often involve incubating the chemical in soil or water samples and monitoring its concentration over time. nih.gov Field studies provide more realistic data but can be influenced by a wider range of variable environmental factors. ca.gov

Mineralization Studies: This method tracks the ultimate degradation of a radiolabeled organic compound to inorganic end products, such as carbon dioxide (¹⁴CO₂). ca.gov It provides a measure of complete breakdown rather than just the disappearance of the parent compound.

Soil Extraction Studies: These are used to estimate the bioaccessible fraction of a chemical in the soil over time. Rigorous extraction techniques are employed to measure the amount of the chemical remaining, and this data is used to calculate the soil half-life. ca.gov

Modeling Approaches:

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models are computational tools that predict the properties and activity of a chemical based on its molecular structure. researchgate.netnih.gov These models can estimate environmental half-lives by correlating molecular descriptors (e.g., hydrophobicity, electronic properties) with known degradation rates of similar compounds. nih.govnih.gov

Quantitative Structure-Property Relationship (QSPR) Models: Similar to QSAR, QSPR models are used to predict the physical and chemical properties of compounds, which in turn influence their environmental fate. For instance, a QSPR model has been used to estimate the atmospheric half-lives of various polychlorinated naphthalenes (PCNs). tandfonline.comtandfonline.com

Research Findings on the Half-life of Dichloronaphthalenes and Related Compounds

Atmospheric Half-life:

The atmosphere is a key medium for the long-range transport of semi-volatile organic compounds. The primary degradation pathway in the atmosphere is often reaction with hydroxyl radicals.

One study reported an atmospheric half-life of 2.7 days for 1,4-dichloronaphthalene. inchem.orgwho.int A Quantitative Structure-Property Relationship (QSPR) model has also been used to estimate the atmospheric persistence of various chlorinated naphthalenes, predicting a half-life of approximately 5 days for dichloronaphthalenes (di-CNs). tandfonline.comtandfonline.com

Interactive Data Table: Atmospheric Half-life of Dichloronaphthalenes

| Compound/Class | Methodology | Reported Half-life |

| 1,4-Dichloronaphthalene | Experimental/Observational | 2.7 days |

| Dichloronaphthalenes (di-CNs) | QSPR Model | ~5 days |

Biodegradation in Soil and Sediment:

Biodegradation is a major pathway for the removal of organic pollutants from soil and water. The rate of biodegradation is highly dependent on environmental conditions such as the presence of acclimated microbial populations, oxygen levels (aerobic vs. anaerobic), temperature, and nutrient availability.

Studies on the unchlorinated parent compound, naphthalene, demonstrate the potential for biodegradation. In one study, the aerobic biodegradation of naphthalene in soil was investigated under various conditions. The half-life was found to be significantly influenced by the addition of nutrients (biostimulation) and microbial cultures (bioaugmentation). sciepub.comsciepub.com

Interactive Data Table: Aerobic Biodegradation Half-life of Naphthalene in Soil

| Treatment | Biodegradation Rate Constant (k) (day⁻¹) | Half-life (t½) (days) |

| Natural Attenuation | 0.020 | 34.7 |

| Biostimulation | 0.041 | 16.9 |

| Bioaugmentation | 0.050 | 13.9 |

| Combined Biostimulation & Bioaugmentation | 0.064 | 10.8 |

Data from a study on naphthalene, which can serve as a baseline for understanding the degradation of its chlorinated derivatives. sciepub.comsciepub.com

For chlorinated aromatic compounds, anaerobic degradation can also be a significant process, particularly in sediments. This often proceeds through reductive dechlorination, where chlorine atoms are sequentially removed. For example, the anaerobic degradation of 2,4-dichlorophenol (B122985) in freshwater sediments was observed to proceed through dechlorination to 4-chlorophenol (B41353) and then to phenol (B47542). researchgate.net While specific half-life data for dichloronaphthols under anaerobic conditions is scarce, the principles of reductive dechlorination are expected to apply.

The persistence of chlorinated naphthalenes in soil and sediment is expected to be greater than that of naphthalene itself due to the presence of chlorine atoms, which can inhibit microbial degradation. The position of the chlorine atoms on the naphthalene ring also influences the rate of degradation. Generally, higher chlorinated congeners are more persistent.

Advanced Applications and Functional Materials Derived from Halogenated Naphthols

Role as Intermediates in Complex Organic Synthesis

Supramolecular Chemistry and Self-Assembly of Naphthol Derivatives

The rigid and planar structure of the naphthalene (B1677914) core, combined with the hydrogen-bonding capability of the hydroxyl group, makes naphthol derivatives intriguing building blocks in supramolecular chemistry. These molecules can participate in self-assembly processes to form ordered nanostructures. The design and synthesis of self-assembling molecules are crucial for the development of novel organic materials with unique optoelectronic properties. While the potential for 3,4-dichloro-2-naphthol to be utilized in the design of new supramolecular architectures can be inferred from the general principles of molecular self-assembly, specific studies detailing its use in forming gels, liquid crystals, or other supramolecular structures have not been identified.

Materials Science and Organic Electronics Research

Naphthol derivatives have been investigated for their potential in materials science, particularly in the realm of organic electronics. The electronic and optical properties of fused aromatic compounds are of significant interest for applications in devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov The introduction of halogen atoms can modulate these properties, influencing factors like charge transport and luminescence. Nevertheless, research articles detailing the synthesis and characterization of functional materials or their performance in organic electronic devices that are specifically derived from 3,4-dichloro-2-naphthol are not prevalent in the scientific literature.

Sensing and Catalysis Applications

The naphthol scaffold is a common feature in the design of fluorescent chemosensors and ligands for catalysis. The hydroxyl group can act as a binding site for metal ions or other analytes, and the naphthalene ring system often provides favorable photophysical properties for sensing applications. For instance, amidoalkyl naphthols, a class of compounds synthesized from naphthols, have been explored for their biological activities and as building blocks for bioactive molecules. mdpi.com However, specific reports on the application of 3,4-dichloro-2-naphthol or its direct derivatives as chemosensors for specific analytes or as ligands in catalytic systems are not described in the available literature.

Conclusion and Future Research Perspectives

Summary of Key Research Findings and Methodological Advancements